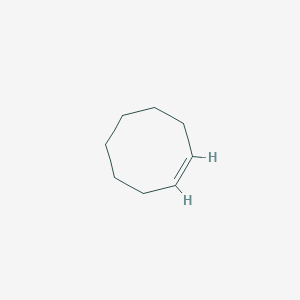

trans-Cyclooctene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316275 | |

| Record name | trans-Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-89-5 | |

| Record name | trans-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans Cyclooctene and Its Derivatives

Classical Approaches in trans-Cyclooctene Synthesis

Early methods for synthesizing this compound relied on established organic reactions, which, despite being foundational, often involve multiple steps and harsh conditions.

Hofmann Elimination Routes

The first successful synthesis of this compound was achieved through a Hofmann elimination reaction. nih.govwikipedia.org This method involves the exhaustive methylation of an amine to create a quaternary ammonium (B1175870) salt, which then undergoes an elimination reaction to form an alkene. wikipedia.orgbyjus.comallen.in

The process begins with the treatment of an amine with an excess of methyl iodide, leading to the formation of a quaternary ammonium iodide salt. wikipedia.orgbyjus.com This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide. wikipedia.orgbyjus.com Upon heating, this intermediate decomposes, yielding an alkene. wikipedia.org A key aspect of the Hofmann elimination is the "Hofmann rule," which predicts the formation of the least substituted, and typically least stable, alkene as the major product. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the leaving group, which makes the abstraction of the more accessible hydrogen preferable. wikipedia.org

In the synthesis of this compound, the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide produces a mixture of cis- and this compound. wikipedia.org The trans-isomer can then be selectively isolated by forming a complex with silver nitrate (B79036). wikipedia.orgwikipedia.org

Ring Expansion Strategies

Ring expansion reactions offer another avenue for the synthesis of cyclooctene (B146475) derivatives. For instance, dienylbenzocyclobutenes can undergo a thermal four-carbon ring expansion to produce benzocyclooctenone derivatives in high yields. oup.com These starting materials are readily prepared through the cycloaddition of benzyne (B1209423) and ketene (B1206846) silyl (B83357) acetal, followed by the addition of a dienyllithium reagent. oup.com In some cases, subsequent acid treatment of the thermally generated product can lead to the formation of tricyclic ketones via transannular bond formation. oup.com

Photochemical Isomerization of cis-Cyclooctene

The most prevalent and efficient method for producing this compound and its derivatives is the photochemical isomerization of the more stable cis-isomer. nih.govnih.gov This approach utilizes ultraviolet (UV) light to drive the conversion. nih.govgoogle.com

Sensitized Photoisomerization Mechanisms

The photoisomerization of cis-cyclooctene is typically carried out using a singlet sensitizer (B1316253), such as methyl benzoate (B1203000) or ethyl benzoate. nih.govbas.bg The process involves irradiating a solution of the cis-cyclooctene derivative and the sensitizer with UV light, usually at a wavelength of 254 nm. nih.govnih.gov The sensitizer absorbs the light and transfers the energy to the cis-cyclooctene, promoting it to an excited state from which it can isomerize to the trans-form. Chiral aromatic esters have been shown to be efficient sensitizers for this process. nih.gov The proposed mechanism involves the formation of chiral exciplexes when cis-cyclooctene is irradiated in the presence of a chiral sensitizer. nih.gov

Equilibrium Considerations and Yield Limitations

The photoisomerization of cis- to this compound is a reversible process that leads to a photostationary state, or an equilibrium between the two isomers. nih.govbas.bg This equilibrium inherently limits the conversion, with the trans-isomer typically representing a minor component of the mixture, often between 10% and 28%. nih.govru.nl The reaction rate from the trans- to the cis-isomer is higher than the reverse reaction. nih.gov

To overcome this equilibrium limitation and improve the yield of the desired trans-isomer, a common strategy involves selectively trapping the this compound as it is formed. wikipedia.orgnih.gov This is often achieved by continuously passing the reaction mixture through a column containing silica (B1680970) gel impregnated with silver nitrate (AgNO₃). nih.govnih.gov The this compound selectively complexes with the silver ions and is retained on the column, while the unreacted cis-isomer is recycled back into the photochemical reactor. nih.govnih.gov Once the reaction is complete, the this compound can be liberated from the silver nitrate complex by treatment with aqueous ammonia. nih.gov

Despite these enhancements, the photochemical synthesis of functionalized trans-cyclooctenes can still be hampered by low yields, with reported conversions sometimes as low as 23%. nih.gov Furthermore, photodegradation of the functionalized this compound can occur with prolonged irradiation, leading to a significant drop in yield. nih.gov

Diastereoselective Control in Photoisomerization

A significant challenge in the synthesis of substituted trans-cyclooctenes is the formation of diastereomers due to the planar chirality of the trans-double bond within the ring. nih.govnih.gov The standard photoisomerization of many substituted cis-cyclooctenes often results in poor diastereoselectivity. scispace.com For example, the photoisomerization of 5-hydroxy-cis-cyclooctene produces a mixture of axial and equatorial diastereomers. nih.govnih.gov

To address this, researchers have developed methods to achieve diastereoselective control. One approach involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. nih.govudel.edu Since trans-cyclooct-4-enone lacks a stereocenter, it can be synthesized on a large scale via flow photochemistry from its cis-isomer without the complication of diastereoselectivity during the photoisomerization step. nih.gov Subsequent nucleophilic addition to the ketone can then proceed with high diastereoselectivity. nih.govudel.edu

Another strategy for achieving stereocontrol involves introducing conformational constraints. For instance, constructing a 5-aza-cis-cyclooctene precursor with a trans-fused acetonide ring was shown to improve the diastereoselectivity of the photoisomerization. scispace.comrsc.org The increased strain in the eight-membered ring of the minor diastereomer disfavors its formation. scispace.comrsc.org

Flow Chemistry Techniques for Enhanced Production

The synthesis of this compound derivatives has been significantly advanced by the adoption of flow chemistry techniques, which offer superior control and scalability compared to traditional batch methods. nih.govnih.gov In these systems, a solution containing the cis-cyclooctene precursor and a photosensitizer is continuously passed through a photoreactor. nih.gov

A key innovation in this area is the use of custom-built flow reactors that employ UV-permeable fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing. udel.edu This setup replaces standard quartz flasks and, when combined with more efficient singlet sensitizers like 3,5-bis(trifluoromethyl)benzoate (B8306798), dramatically increases production rates. udel.edu For example, a high-throughput photochemical flow reactor was developed that could produce up to 8.6 grams of trans-cyclooct-4-enone over nine hours, achieving a rate of approximately 1 g/h. udel.edu This represents a substantial improvement over earlier setups that yielded only 150 mg/h. udel.edu

Another advancement is the integration of a liquid-liquid extraction module into the continuous flow system. researchgate.netru.nl This method uses a heptane (B126788) solution of cis-cyclooctene flowing over an aqueous silver nitrate solution. nih.gov The trans-isomer is selectively trapped in the aqueous phase, while the cis-isomer is returned to the organic phase for further irradiation. nih.govru.nl This approach allows for the continuous external addition of the substrate, keeping its concentration constant and enabling rapid, large-scale production, with rates as high as 2.2 g/h reported for specific this compound derivatives. researchgate.netru.nl

Table 1: Comparison of this compound Production Methods

| Method | Key Features | Production Rate | Reference |

|---|---|---|---|

| Early Batch/Flow | Quartz flask, standard sensitizer | ~150 mg/h | udel.edu |

| Custom Flow Reactor | FEP tubing, 3,5-bis(trifluoromethyl)benzoate sensitizer | ~1 g/h | udel.edu |

Metal Complexation Strategies for Photoisomerization Driving

The photochemical isomerization of cis-cyclooctene to its trans-isomer is an equilibrium process that strongly favors the more stable cis-form. wikipedia.org To overcome this, metal complexation is employed to selectively trap the trans-isomer, thereby driving the reaction toward the desired product. wikipedia.orgnih.gov Silver(I) nitrate (AgNO₃) is the most common reagent for this purpose. wikipedia.orgorgsyn.org The this compound coordinates to the silver ion, forming a water-soluble complex, which effectively removes it from the organic reaction medium. orgsyn.org

In flow chemistry setups, this is typically achieved by continuously pumping the reaction mixture through a column packed with AgNO₃-impregnated silica gel. nih.govnih.govresearchgate.net The trans-isomer is retained on the column, while the cis-isomer is eluted and recirculated back to the photoreactor. nih.govresearchgate.net Once the reaction is complete or the column is saturated, the this compound can be liberated by treatment with aqueous ammonia, which displaces it from the silver complex. ru.nl

While effective, a drawback of using AgNO₃ on standard silica gel is the potential for silver leaching, which can be problematic in larger-scale syntheses. nih.gov To address this, Ag(I) immobilized on tosic silica gel has been developed as a superior solid support. nih.gov This material allows for higher silver loadings without leaching and can be regenerated and reused for multiple runs with consistent yields. nih.gov Copper complexes, such as copper(I) chloride, have also been studied for their ability to complex with and sensitize the photoisomerization of cyclooctene derivatives. sci-hub.seresearchgate.net

Stereoselective and Diastereoselective Synthetic Pathways

Nucleophilic Addition to Chiral Cyclooctenones

A significant challenge in the synthesis of many functionalized trans-cyclooctenes is the formation of diastereomers due to the planar chirality of the alkene, which can be difficult to separate. chemrxiv.orgnih.gov A powerful and diastereoselective method to overcome this involves the stereocontrolled nucleophilic addition to trans-cyclooct-4-enone. udel.educhemrxiv.org This ketone precursor is ideal as it lacks a stereocenter and can be synthesized on a large scale via the photoisomerization of cis-cyclooct-4-enone. chemrxiv.orgnih.gov

The rigid structure of trans-cyclooct-4-enone leads to facial differentiation of the ketone. chemrxiv.org Computational modeling and experimental results show that nucleophilic additions occur almost exclusively from the equatorial face, yielding axial alcohol products as single diastereomers. chemrxiv.orgnih.gov This strategy serves as a divergent platform for creating a wide array of "a-TCO" (axial-trans-cyclooctene) derivatives with high yields and stereoselectivity. chemrxiv.orgresearchgate.net For instance, the reduction of the ketone with a hydride source exclusively produces the axial alcohol. nih.gov

Table 2: Examples of Diastereoselective Nucleophilic Additions to trans-Cyclooct-4-enone

| Nucleophile Reagent | Resulting Functional Group | Yield | Reference |

|---|---|---|---|

| Phenyl lithium | Phenyl alcohol | 98% | chemrxiv.org |

| Methyl α-lithioacetate | Acetic acid ester | 86% | chemrxiv.org |

| Lithioacetonitrile | Acetonitrile | 98% | chemrxiv.org |

Enantioselective Synthesis of this compound Scaffolds

Producing enantiomerically pure this compound scaffolds is crucial for applications where specific chirality is required, such as in asymmetric catalysis. chemistryviews.orgresearchgate.net One major approach is enantioselective photoisomerization, where a chiral sensitizer is used during the conversion of a cis-cycloalkene. nih.gov The irradiation of cis-cyclooctene in the presence of a chiral aromatic ester can lead to the formation of chiral exciplexes, resulting in an enantiomeric excess of one trans-isomer. nih.gov

Another, more complex strategy involves a multi-step synthesis starting from an acyclic precursor. For example, a pair of enantiopure chair and twist this compound isomers were prepared by first performing a regioselective Sharpless asymmetric dihydroxylation on (E)-1,5,9-dectriene. researchgate.net The resulting diol was then subjected to ring-closing metathesis to form an enantiomerically pure cis-cyclooctene. researchgate.net This chiral intermediate was subsequently converted through epoxidation, ring-opening with lithium diphenylphosphide, oxidation, and syn-elimination to yield the desired enantiomerically pure this compound isomers. researchgate.net Such methods provide access to specific enantiomers that are valuable as chiral ligands for transition-metal catalysis. chemistryviews.org

Synthesis of Functionalized this compound Derivatives

Hydroxy-functionalized trans-Cyclooctenes

For applications requiring high diastereomeric purity, the nucleophilic addition pathway is superior. As detailed in section 2.3.1, the reduction of trans-cyclooct-4-enone provides exclusive access to axial-5-hydroxy-trans-cyclooctene (an a-TCO). nih.gov This method is not only highly selective but also scalable, providing a reliable route to this important functionalized derivative. nih.govnih.gov This axial alcohol has been shown to exhibit even faster reaction kinetics in certain applications compared to diastereomeric mixtures. nih.gov

Allylic this compound-Ethers

The synthesis of allylic this compound (TCO)-ethers is of significant interest for their application in bioorthogonal chemistry, particularly as tetrazine-responsive caging groups for alcohols in "click-to-release" strategies. researchgate.netrsc.org These ethers offer high stability and favorable decaging kinetics. rsc.org However, their synthesis has been challenging, historically limiting their widespread use, especially for derivatives of functionalized aliphatic alcohols. researchgate.netrsc.org

Traditional methods for forming the crucial cis-cyclooctene (CCO)-ether bond, which is a precursor to the trans-isomer, include Mitsunobu chemistry or nucleophilic substitution. rsc.org These methods often have limitations; for instance, the Mitsunobu reaction has been reported with moderate success primarily for phenolic nucleophiles, and direct nucleophilic substitution is often restricted to using primary alkyl bromides. rsc.org

To overcome these synthetic hurdles, new methodologies have been developed. These strategies typically involve a two-step process: first, the formation of a cis-cyclooctene-ether, followed by a photochemical isomerization to yield the desired this compound-ether. researchgate.netrsc.org Novel electrophilic cyclooctene reagents have been designed to facilitate the formation of the CCO-ether bond under mild conditions with a broader range of alcohols. rsc.org

One approach involves palladium-catalyzed decarboxylative conversion of allyl carbonates to ethers. rsc.org For example, a para-nitrophenyl (B135317) carbonate derivative of cyclooctenol can react with phenolic nucleophiles under palladium catalysis to form the corresponding ether in high yield. rsc.org To extend this methodology to aliphatic alcohols, which are more challenging substrates, a cyclooctene trichloroimidate reagent was developed. rsc.org This reagent, activated by a Lewis acid like trifluoromethanesulfonic acid (TfOH), allows for the etherification of aliphatic alcohols. researchgate.net

The general synthetic pathway starts from cis-cyclooctene, which is first converted to an allylic alcohol or a related precursor. researchgate.net This precursor is then reacted with an alcohol to form the cis-cyclooctene ether, which is subsequently isomerized to the final this compound product using photochemistry. rsc.org

| Method | Reagent/Catalyst | Substrate Scope | Key Features |

| Palladium-Catalyzed Etherification | Pd(PPh₃)₄ | Phenols | Mild conditions, high yield for phenolic substrates. rsc.org |

| Lewis Acid-Mediated Etherification | Cyclooctene trichloroimidate / TfOH | Aliphatic Alcohols | Enables synthesis of TCO-ethers from functionalized aliphatic alcohols. researchgate.netrsc.org |

| Photochemical Isomerization | UV light | cis-Cyclooctene ethers | Converts the stable cis-isomer to the strained, reactive trans-isomer. researchgate.netrsc.org |

Diverse Linker Incorporations for Advanced Applications

The functionalization of this compound with diverse linkers is crucial for its application in advanced fields such as bioorthogonal pretargeted imaging and drug delivery. acs.orguantwerpen.be The choice of linker can significantly impact the physicochemical properties of the TCO derivative, including its stability, hydrophilicity, and reaction kinetics. acs.orgudel.edu

A variety of linkers have been synthesized and incorporated into the TCO scaffold to tailor its properties for specific biological applications. For instance, to improve hydrophilicity for in vivo experiments, short ethylene glycol chains have been integrated. acs.org Other linkers, such as squaramides, have been chosen to influence both hydrophilicity and tracer stability. acs.orguantwerpen.be For applications in PET imaging where bond stability is critical, sulfonylamide and cyclopropyl (B3062369) linkers have been explored. acs.org

One innovative strategy for generating linker diversity involves using trans,trans-1,5-cyclooctadiene as a single precursor. nih.gov Through a 1,3-dipolar cycloaddition with various azido (B1232118) spacers carrying electrophilic functional groups (e.g., NHS-ester, maleimide), a range of bifunctional TCO linkers can be synthesized. nih.gov These linkers can then be conjugated to biomolecules like proteins for subsequent IEDDA reactions. nih.gov

For applications requiring controlled disassembly of molecular probes, cleavable linkers have been designed. A notable example is a C2-symmetric this compound linker (C2TCO) that demonstrates excellent biological stability and can be rapidly and completely cleaved by various tetrazines. acs.org Another cleavable linker, a dioxolane-fused TCO (dcTCO), was developed to have high stability and reduced lipophilicity. nih.gov The development of scalable synthetic methods, such as large-scale flow photochemical synthesis, has made a range of functionalized trans-cyclooctenes, including those with amine and carboxylic acid derivatives, more accessible for these advanced applications. nih.govthieme-connect.com

| Linker Type | Purpose/Advantage | Example Application | Reference |

| Ethylene Glycol | Increased hydrophilicity | In vivo imaging | acs.org |

| Squaramide | Increased hydrophilicity and stability | PET imaging | acs.orguantwerpen.be |

| Sulfonylamide | Enhanced ¹⁸F–C bond stability | PET imaging | acs.org |

| Cyclopropyl | Enhanced ¹⁸F–C bond stability | PET imaging | acs.org |

| Bifunctional (e.g., from azido-spacers) | Creation of structural diversity from a single precursor | Protein labeling, live-cell imaging | nih.gov |

| C2-Symmetric Cleavable Linker (C2TCO) | Fast and complete bioorthogonal disassembly | Fluorescent molecular probes | acs.org |

| Dioxolane-fused Cleavable Linker (dcTCO) | High stability, reduced lipophilicity | Caged prodrug activation | nih.gov |

| Amine/Carboxylic Acid | General functional handles for conjugation | Bioorthogonal chemistry | nih.govthieme-connect.com |

Theoretical and Computational Investigations of Trans Cyclooctene

Conformational Analysis and Strain Energy Calculations

The geometry of trans-cyclooctene is far from planar, adopting puckered conformations to alleviate the significant ring strain imposed by the trans-double bond within an eight-membered ring. Computational studies have been pivotal in identifying and quantifying the energetic differences between its various conformations.

Crown vs. Half-Chair Conformations and Energy Landscapes

This compound predominantly exists in two key conformations: the 'crown' and the 'half-chair'. ebi.ac.ukunits.it The crown conformation, which resembles the chair conformation of cyclohexane, is the most stable, with carbon atoms alternately positioned above and below the plane of the ring. ebi.ac.uknih.gov The half-chair conformation is significantly higher in energy.

| Conformation | Relative Energy (kcal/mol) | Calculation Level | Reference |

| Crown | 0.0 | ab initio | nih.gov |

| Half-Chair | 5.9 | ab initio | nih.gov |

| Crown | 0.0 | CBS-APNO | units.it |

| Half-Chair | 5.6 | CBS-APNO | units.it |

| Crown | 0.0 | G3 | units.it |

| Half-Chair | 5.6 | G3 | units.it |

Correlating Strain Energy with Reactivity Profiles

The high reactivity of this compound, particularly in cycloaddition reactions, is directly linked to its inherent ring strain. The strain energy of this compound is substantially higher than that of its cis-isomer. ebi.ac.ukresearchgate.net This increased strain energy pre-distorts the molecule towards the transition state geometry of reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, thereby lowering the activation energy. nih.gov

Computational analyses have demonstrated that forcing the this compound ring into a more strained conformation, such as the half-chair, can dramatically accelerate its reaction rates. nih.govnih.gov For instance, the creation of a strained this compound (s-TCO) with a cis-fused cyclopropane (B1198618) ring locks the eight-membered ring in a high-energy half-chair conformation. units.itnih.gov This s-TCO was predicted and subsequently confirmed to react significantly faster than the parent this compound. nih.gov Specifically, s-TCO reacts with 3,6-diphenyl-s-tetrazine 160 times faster than the standard this compound. units.itnih.gov This acceleration correlates well with the calculated decrease in the activation free energy. nih.gov

Similarly, cis-dioxolane fused this compound (d-TCO) was designed to maintain a highly strained 'half-chair' conformation, leading to a 27-fold rate enhancement compared to the original TCO. nih.govnih.gov These findings underscore the principle that increased ground-state strain energy, particularly when it pre-distorts the molecule towards the transition state, leads to enhanced reactivity.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations have provided a detailed picture of the reaction pathways involving this compound, particularly its hallmark cycloaddition reactions. These studies have elucidated the nature of the transition states and the electronic factors that govern the reaction rates.

Transition State Analysis for Cycloaddition Reactions

For the IEDDA reaction between this compound and tetrazines, transition state calculations have been crucial in explaining the observed reactivity trends. nih.gov Computational models have shown that strained dienophiles like this compound have a conformation that resembles the transition state structure, which reduces the distortion energy required to reach the transition state. nih.gov

For the highly reactive s-TCO, transition-state calculations predicted a significant lowering of the activation barrier (ΔΔG‡) compared to the crown conformation of this compound. nih.gov The calculated barrier for the reaction of a cis-ring-fused s-TCO was found to be significantly lower than that of a trans-ring-fused isomer, which can adopt a more stable crown-like conformation. nih.gov These computational predictions have been instrumental in the rational design of new, more reactive bioorthogonal reagents. units.itresearchgate.net

| This compound Derivative | Reactivity Enhancement (vs. TCO) | Predicted ΔΔG‡ (kcal/mol) | Experimental ΔΔG‡ (kcal/mol) | Reference(s) |

| s-TCO | 160-fold | 3.34 | 3.0 | nih.govnih.gov |

| d-TCO | 27-fold | 2.8 | 2.0 | nih.gov |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of this compound in cycloaddition reactions. acs.orgnih.gov The severely distorted double bond in this compound leads to a relatively high-energy Highest Occupied Molecular Orbital (HOMO). nih.gov This high-energy HOMO is a key factor in its rapid reactions with electron-deficient dienes like tetrazines in IEDDA reactions, which are controlled by the HOMO of the alkene. nih.govacs.org

In IEDDA reactions, a smaller energy gap between the dienophile's HOMO and the diene's Lowest Unoccupied Molecular Orbital (LUMO) leads to faster reaction rates. nih.gov The high energy of the this compound HOMO contributes to this small energy gap. acs.orgnsf.gov Computational studies have shown that the HOMO energy of this compound is significantly higher than that of related strained alkynes like bicyclo[6.1.0]nonyne (BCN), explaining the faster reaction of this compound with tetrazines. acs.orgnsf.gov FMO analysis has also been used to rationalize the reactivity of various substituted tetrazines with this compound, although for some substitution patterns, other effects can dominate over FMO interactions. acs.org

Computational Prediction of Reactivity and Structure-Activity Relationships

Computational chemistry has evolved into a predictive tool for designing new this compound derivatives with tailored reactivity and stability. units.itnih.gov By calculating reaction barriers and establishing structure-activity relationships, researchers can screen potential candidates before undertaking synthetic efforts. chemrxiv.org

For example, computational screening of a large library of 1,2,4,5-tetrazines has been used to predict their reactivity towards this compound. chemrxiv.org This high-throughput computational approach can rapidly identify promising reactant pairs for various applications. chemrxiv.org The development of tools for automated computational screening facilitates the efficient assessment of large numbers of potential reactants. chemrxiv.org

Furthermore, computational studies have been used to understand the structure-activity relationships of various substituted this compound analogs. For instance, the introduction of geminal substitution on the this compound core can lead to increased olefinic strain and faster reaction kinetics. nih.gov Computational predictions also indicated that incorporating short C-O bonds within the eight-membered ring increases the strain on the double bond, resulting in lower energy barriers for cycloaddition reactions. nih.gov These examples highlight the power of computational methods to guide the design of next-generation bioorthogonal reagents based on the this compound scaffold.

Modeling Inverse Electron-Demand Diels-Alder Reactions

Computational modeling has become an indispensable tool for understanding the kinetics and mechanisms of iEDDA reactions involving this compound. rsc.org Density functional theory (DFT) calculations are frequently employed to model these reactions, providing insights into transition state geometries, activation energies, and the influence of substituents on reactivity. researchgate.netuniversiteitleiden.nl

A key factor influencing the high reactivity of TCO is its inherent ring strain. Computational studies have revealed that the ground-state geometry of TCO is pre-distorted towards the transition state structure of the Diels-Alder reaction, thus lowering the activation energy barrier. rsc.org The 'crown' conformation of TCO is energetically more favorable and exhibits higher reactivity compared to the 'half-chair' conformation of its cis-isomer, cis-cyclooctene. nih.govrsc.org

Computational models have been successfully used to predict how modifications to the TCO scaffold affect its reactivity. For instance, introducing conformational strain by fusing a cyclopropane ring to the TCO core to create s-TCO was predicted to enforce a highly strained half-chair conformation. nih.govrsc.org Transition-state calculations for s-TCO predicted a significant rate enhancement, a finding that was later confirmed experimentally. nih.gov Similarly, the design of a cis-dioxolane fused this compound (d-TCO) was guided by computational studies, which showed that this modification would increase both stability and reactivity. nih.gov

The electronic nature of both the dienophile (TCO) and the diene (typically a tetrazine) plays a crucial role in the iEDDA reaction rate. nih.gov For the dienophile, electron-donating groups generally increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap with the diene and thus a faster reaction. nih.gov Conversely, electron-withdrawing groups on the tetrazine diene lower its lowest unoccupied molecular orbital (LUMO) energy, which also accelerates the reaction. nih.govrsc.org Computational studies have been pivotal in quantifying these electronic effects and guiding the synthesis of optimized reaction partners. rsc.orgacs.org

Distortion-interaction analysis is another powerful computational method used to dissect the activation barriers of these reactions. rsc.org This approach separates the energy required to distort the reactants into their transition-state geometries from the interaction energy between the distorted molecules. Such analyses have revealed that for some substituted tetrazines, the distortion energy plays a more significant role in determining reactivity than frontier molecular orbital (FMO) interactions alone. acs.org

The following table summarizes computational and experimental findings for the reactivity of various TCO derivatives in iEDDA reactions.

| Dienophile | Reactant | Computational Finding | Experimental Finding |

| s-TCO | 3,6-diphenyl-s-tetrazine | Predicted ∆∆G‡ value of 3.34 kcal/mol compared to TCO. nih.gov | Reacted 160 times faster than TCO. nih.gov |

| d-TCO | 3,6-diphenyl-s-tetrazine | - | Showed a 27-fold rate enhancement compared to TCO. nih.gov |

| Axial-functionalized TCO | - | 1.1 kcal/mol higher in energy than the equatorial isomer. researchgate.net | Four times more reactive than the equatorial isomer. researchgate.net |

| trans-5-oxocene (oxoTCO) | 3,6-diphenyl-s-tetrazine | Lower reaction barrier (ΔΔE‡ –1.23 kcal mol–1) relative to TCO. nih.gov | Displays faster reactivity than mono-substituted TCO dienophiles. nih.gov |

Automated Computational Screening Methodologies

The vast chemical space of possible dienophiles and dienes for iEDDA reactions necessitates efficient methods for identifying promising candidates. chemrxiv.orgchemrxiv.org Automated computational screening has emerged as a powerful strategy to rapidly assess the reactivity of large libraries of compounds, accelerating the discovery of new bioorthogonal reaction partners. researchgate.netchemrxiv.org

These screening workflows typically involve the automated generation of 3D structures for a large set of reactants, followed by the calculation of transition state energies for the corresponding iEDDA reactions. chemrxiv.org By calculating reaction barriers for thousands of potential reactions, these methods can identify candidates with desired reactivity profiles for subsequent experimental validation. chemrxiv.orgchemrxiv.org

One such study introduced a tool for the automated computational screening of a large pool of 1,2,4,5-tetrazines for their reactivity with this compound. chemrxiv.orgchemrxiv.org This effort resulted in a dataset of 1,288 calculated reaction barriers. chemrxiv.orgchemrxiv.org Such large datasets are not only valuable for direct screening but also serve as training sets for the development of machine learning models that can predict reactivity with even greater speed and efficiency. researchgate.netchemrxiv.org

The success of these automated screening approaches relies on streamlined and robust computational protocols that can handle a wide variety of molecular structures without manual intervention. chemrxiv.org While challenges remain in accurately and efficiently calculating transition states for all possible reaction combinations, the continued development of these methodologies holds significant promise for the future design of bioorthogonal reactions. chemrxiv.org For example, one workflow demonstrated an 84% success rate in computing reaction barriers for 1,540 tetrazine combinations without manual input. chemrxiv.org

The following table outlines the key aspects of automated computational screening for this compound iEDDA reactions.

| Methodology | Focus | Key Outcome |

| Automated Computational Screening | Assessing the reactivity of a large pool of 1,2,4,5-tetrazines with this compound. chemrxiv.orgchemrxiv.org | Generation of a dataset of 1,288 reaction barriers, enabling the identification of highly reactive tetrazines and providing data for machine learning models. chemrxiv.orgchemrxiv.org |

| High-Throughput Reactivity Prediction | Rapidly screening potential diene structures for desired properties. rsc.orgchemrxiv.org | Facilitates the discovery of novel tetrazines with optimized reactivity for specific applications. rsc.org |

Reactivity and Mechanistic Studies of Trans Cyclooctene

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine derivatives is a cornerstone of bioorthogonal chemistry, prized for its exceptionally high reaction rates and selectivity. rsc.orgiris-biotech.denih.goviris-biotech.de This reaction proceeds without the need for a catalyst and can be performed in aqueous media, making it ideal for applications in living systems. iris-biotech.denih.gov

Kinetic Characterization and Exceptional Rate Constants

The IEDDA reaction of TCO with tetrazines is renowned for its extraordinary speed, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹. researchgate.netresearchgate.net This rapid reactivity allows for efficient labeling and conjugation even at the low concentrations typical of biological environments. iris-biotech.deresearchgate.net For instance, the reaction between this compound and 3,6-di-(2-pyridyl)-s-tetrazine is extremely fast, with a reported k₂ of 2000 M⁻¹s⁻¹. nih.gov

The reactivity of TCO derivatives can be significantly influenced by their structure. nih.gov For example, conformationally strained TCOs, such as s-TCO, exhibit even faster kinetics. The reaction of s-TCO with diphenyl-s-tetrazine derivatives has shown rate constants up to 2.86 x 10⁵ M⁻¹s⁻¹ at 25 °C in water. thno.org In fact, the fastest bioorthogonal reaction reported to date involves a cyclopropane-fused this compound, with a k₂ value of 3,300,000 (±40,000) M⁻¹s⁻¹ in water at 25 °C. nih.govrsc.org Dioxolane-fused this compound (d-TCO) derivatives also display remarkable reactivity, with a water-soluble 3,6-dipyridyl-s-tetrazine derivative reacting with a k₂ of 366,000 (±15,000) M⁻¹s⁻¹ in pure water at 25 °C. nih.govrsc.org

The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with different tetrazines.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| This compound | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | - |

| This compound | Diphenyl-s-tetrazine | 19.1 (± 1) | MeOH, 25 °C |

| s-TCO | Diphenyl-s-tetrazine | 3,100 | MeOH, 25 °C |

| s-TCO | Diphenyl-s-tetrazine derivative | 2.86 x 10⁵ | Water, 25 °C |

| s-TCO | di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water, 25 °C |

| d-TCO (syn-3a) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25 °C |

| d-TCO (anti-3a) | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 (± 2,900) | Water, 25 °C |

| d-TCO (3b) | Diphenyl-s-tetrazine | 520 (± 3) | MeOH, 25 °C |

| d-TCO (3a) | Tetrazine 10 | 167,000 (± 7,000) | 45:55 H₂O:MeOH, 25 °C |

| axial-5-hydroxy-TCO | Tetrazine 20 | 70,000 (± 1,800) | 95:5 PBS:MeOH, 25 °C |

| equatorial-5-hydroxy-TCO | Tetrazine 20 | 22,400 (± 40) | 95:5 PBS:MeOH, 25 °C |

| a-TCO (14) | Tetrazine 20 | 150,000 (± 8,000) | 95:5 PBS:MeOH, 25 °C |

Mechanistic Pathways of Cycloaddition and Retro-Diels-Alder

The mechanism can be understood through frontier molecular orbital (FMO) theory. mdpi.com In this "inverse-electron-demand" scenario, the reaction occurs between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene (tetrazine). nih.govmdpi.com The rate of the reaction is accelerated by decreasing the energy gap between these two orbitals. nih.govmdpi.com

Influence of this compound Conformation on Reaction Kinetics

The conformation of the this compound ring plays a critical role in its reactivity. nih.govsciengine.com TCO can exist in different conformations, with the "crown" and "half-chair" being the most significant. nih.govrsc.orgunimi.it The ground state of this compound is the lower-energy crown conformation. rsc.orgunimi.it However, computational studies have shown that the higher-energy half-chair conformation is pre-distorted towards the transition state of the Diels-Alder reaction, thus requiring less energy to react. rsc.org

This principle has been exploited to design more reactive TCO derivatives. For example, fusing a cyclopropane (B1198618) ring to the TCO forces the eight-membered ring into a strained half-chair conformation, as seen in s-TCO. rsc.orgchemrxiv.org This results in a significant rate enhancement; s-TCO reacts 160 times faster with 3,6-diphenyl-s-tetrazine than the parent TCO. nih.govnih.govrsc.org Similarly, the cis-dioxolane-fused TCO (d-TCO) was designed to maintain high ring strain while improving stability and hydrophilicity, leading to a 27-fold rate enhancement over the original TCO. nih.govrsc.org

The position of substituents on the TCO ring also has a profound effect on reactivity. The axial isomer of a functionalized TCO is energetically less stable than the equatorial isomer and has been found to be significantly more reactive. nih.govnih.gov For instance, the axial isomer of 5-hydroxy-trans-cyclooctene is more reactive than its equatorial counterpart. nih.govnih.gov In one study, the axial isomer was found to be four times more reactive. nih.gov This difference in reactivity is attributed to the steric and electronic effects of the substituent's orientation relative to the double bond.

Stereochemical Effects on IEDDA Reactivity

The stereochemistry of this compound derivatives has a discernible impact on the kinetics of the IEDDA reaction. nih.gov For diastereomeric TCOs, subtle differences in their three-dimensional structure can lead to significant variations in reaction rates.

For example, in the case of cis-dioxolane-fused TCO (d-TCO), the syn-diastereomer reacts with a water-soluble 3,6-dipyridyl-s-tetrazine with a rate constant (k₂) of (366 ± 15) × 10³ M⁻¹s⁻¹, while the anti-diastereomer has a k₂ of (318 ± 3) × 10³ M⁻¹s⁻¹ under the same conditions. nih.gov Similarly, for conformationally strained s-TCO, the syn-diastereomer generally shows slightly faster reactivity than the anti-diastereomer. thno.orgresearchgate.net These findings highlight that even small changes in the stereochemical environment of the double bond can influence the accessibility of the dienophile to the incoming tetrazine and the stability of the transition state.

Substrate Scope and Electronic Effects in Tetrazine Partners

The reactivity of the IEDDA ligation is not only dependent on the TCO derivative but also on the electronic properties and steric profile of the tetrazine partner. rsc.org The rate of the reaction can be accelerated by using tetrazines with electron-withdrawing groups, which lowers the LUMO energy of the diene and decreases the HOMO-LUMO energy gap with the TCO dienophile. mdpi.com

Conversely, steric hindrance on the tetrazine can also play a significant role. It has been observed that monosubstituted tetrazines can react faster than their disubstituted counterparts, even if the latter bear strong electron-withdrawing groups. rsc.org This effect can be so pronounced that it can reverse the relative reactivity of different dienophiles. For example, a monosubstituted tetrazine reacts with TCO more than 30 times faster than with cyclopropene, a reversal of the trend seen with less bulky tetrazines. rsc.org This demonstrates that a balance of electronic and steric factors in the tetrazine partner is crucial for optimizing the IEDDA reaction with this compound.

Strain-Promoted "Click-to-Release" Reactions

The rapid and bioorthogonal nature of the TCO-tetrazine ligation has been ingeniously adapted to create "click-to-release" systems. chemrxiv.orgacs.orgtcichemicals.comtagworkspharma.com In this strategy, a molecule of interest (a "payload") is attached to an allylic position of the this compound via a cleavable linker, such as a carbamate (B1207046). chemrxiv.orgresearchgate.net

The reaction mechanism involves the initial IEDDA cycloaddition between the TCO-payload conjugate and a tetrazine trigger. chemrxiv.org The resulting 1,4-dihydropyridazine intermediate then undergoes a rapid elimination reaction, releasing the payload. chemrxiv.orgresearchgate.net This cleavage is often facilitated by the formation of a rapidly eliminating 1,4-dihydropyridazine tautomer. researchgate.net This approach allows for the controlled and rapid release of a payload at a specific time and location, triggered by the introduction of the tetrazine. acs.orgtagworkspharma.comresearchgate.net

The efficiency and rate of release are dependent on several factors, including the stereochemistry of the TCO, the nature of the linker, and the structure of the tetrazine trigger. synvenio.com For instance, C₂-symmetric trans-cyclooctenes have been developed to ensure fast and complete release regardless of the orientation of the tetrazine during the click reaction. acs.org This technology has shown great promise for applications such as drug delivery, where a therapeutic agent can be released from a targeting molecule in a controlled manner. chemrxiv.orgresearchgate.netsynvenio.com

Mechanism of Payload Liberation via Dihydropyridazine (B8628806) Intermediates

The release of a payload from a TCO-based linker is not a direct consequence of the initial cycloaddition. Instead, it is a multi-step process initiated by the IEDDA reaction between a TCO, functionalized with a payload at an allylic position, and a tetrazine. This reaction leads to the formation of a highly reactive and unstable 4,5-dihydropyridazine intermediate. mdpi.comnih.gov

The key to payload liberation lies in the subsequent tautomerization of this initial adduct. The 4,5-dihydropyridazine can rearrange into two other tautomeric forms: 1,4-dihydropyridazine (1,4-DHP) and 2,5-dihydropyridazine (2,5-DHP). mdpi.comnih.gov It is the 1,4-DHP tautomer that is productive for release. This isomer undergoes a spontaneous 1,4-elimination, a rapid electronic cascade that cleaves the bond holding the payload to the TCO scaffold, which is then released. mdpi.comnih.gov

In a related "inverse" click-to-release system, where the payload is attached to the tetrazine, the 2,5-DHP tautomer has been identified as the releasing species. amazonaws.com In this configuration, the 4,5-dihydropyridazine preferentially tautomerizes to the 2,5-DHP, which then undergoes a 1,4-elimination to liberate the payload. amazonaws.com

A significant challenge in early systems was the formation of a stable, tricyclic "dead-end" product. This side reaction occurs through an intramolecular cyclization of the carbamate-linking amine onto the dihydropyridazine ring, preventing payload release. nih.gov The substitution of the carbamate's NH group with an N-methyl group has been shown to effectively block this unproductive pathway, enabling complete release. nih.gov

Design Principles for Cleavable Linkers

The efficiency and completeness of payload release are critically dependent on the molecular design of both the TCO linker and the tetrazine trigger. A key innovation in this area is the development of C2-symmetric trans-cyclooctenes (C2TCO). nih.govacs.orgresearchgate.net These molecules possess two identical leaving groups at the allylic positions. This symmetrical design ensures that regardless of the orientation of the tetrazine attack, a directing group on the tetrazine will always be positioned to facilitate the necessary tautomerization for cleavage, leading to rapid and complete release. nih.govacs.org

The design of the tetrazine component is equally crucial. The incorporation of directing groups, such as carboxylic acids or ammonium (B1175870) functionalities, can significantly accelerate the tautomerization of the dihydropyridazine intermediate through intramolecular acid catalysis. mdpi.com This leads to faster and more efficient payload release, especially at lower pH values that are close to the pKa of the acidic directing group. mdpi.com

Furthermore, the concept of intramolecular control has been extended by incorporating a tautomerization-directing group directly onto the TCO linker itself. chemrxiv.orgchemrxiv.org This "iTCO" design strategy unlocks highly efficient release even with the most reactive tetrazines, independent of the click orientation, by shifting the driving force for tautomerization from the tetrazine to the TCO. chemrxiv.orgchemrxiv.org

Factors Governing Release Efficiency and Rate

Several factors have been identified that govern the efficiency and kinetics of payload release from TCO-tetrazine systems.

Electronic Effects of Tetrazine Substituents: The electronic nature of the substituents on the tetrazine ring plays a dual role. Electron-withdrawing groups accelerate the initial IEDDA cycloaddition but can decelerate the formation of the releasing 1,4-DHP tautomer. nih.gov Conversely, smaller alkyl substituents on the tetrazine have been shown to lead to higher release yields. mdpi.com A successful strategy involves the use of unsymmetrical tetrazines that balance these effects, for instance, by featuring an electron-withdrawing group at one position and a small alkyl group at another, to achieve both a fast click reaction and a high release yield. mdpi.comnih.gov

Steric Hindrance: Steric bulk on the tetrazine can negatively impact the reaction rate. nih.gov For instance, bulky tert-butyl groups on the tetrazine can lead to almost no payload release. mdpi.com In the context of C2TCO linkers, the use of less sterically demanding H-tetrazines has been shown to result in higher click reactivities. acs.org

pH of the Environment: The pH of the reaction medium can have a profound effect on the release kinetics, particularly when using tetrazines with acidic directing groups. mdpi.com The release is generally faster and more complete when the pH is close to the pKa of the acidic group, as this facilitates the intramolecular proton transfer that drives the tautomerization. mdpi.com However, aminoethyl-substituted tetrazines have been developed that exhibit fast and pH-independent elimination kinetics across the biologically relevant pH range.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Release Yield (%) | Reference |

| C₂TCO | 3,6-di-(2-pyridyl)-s-tetrazine (DMT) | ~400 | >99 | acs.org |

| C₂TCO | H-tetrazine with directing group (PymK) | - | >99 | acs.org |

| rTCO-carbamate (C1) | bis-alkyl tetrazine | - | Incomplete (due to dead-end product) | nih.gov |

| N-methyl-rTCO-carbamate (C2) | bis-alkyl tetrazine | - | Complete | nih.gov |

| sTCO-N-methylbenzylamine | 3,6-dimethyl-1,2,4,5-tetrazine | 2.9 | 100 | chemrxiv.org |

| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | - | nih.gov |

| TCO-OH (axial) | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | - | nih.gov |

This table presents a selection of data to illustrate the range of reactivities and yields. For detailed experimental conditions, please refer to the cited literature.

Ring-Opening Metathesis Polymerization (ROMP)

This compound, with its significant ring strain (approximately 16.7 kcal/mol), is an excellent monomer for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of well-defined polymers. nih.govnih.gov This section explores the controlled and living polymerization of TCO, the catalyst systems employed, and the methods for controlling the microstructure of the resulting polymers.

Controlled and Living Polymerization of this compound

The high ring strain of TCO provides a strong thermodynamic driving force for ROMP, enabling polymerization to occur rapidly, often within minutes. nih.gov A key achievement in this area is the development of living ROMP of TCO, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). nih.govacs.org

A successful strategy for achieving living ROMP of TCO involves the use of Grubbs' first-generation catalyst (G1) in the presence of an excess of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). nih.govnih.gov The excess phosphine ligand reversibly coordinates to the ruthenium catalyst, maintaining a low concentration of the active catalyst species. This suppresses secondary metathesis reactions, such as back-biting and intermolecular chain transfer, which are common side reactions in the ROMP of less-strained cyclic olefins and can lead to broadening of the PDI. nih.gov The use of a coordinating solvent like tetrahydrofuran (B95107) (THF) has also been shown to be crucial for achieving a controlled polymerization. researchgate.net This methodology has been successfully employed to synthesize narrowly dispersed poly(this compound) and block copolymers. nih.gov

Catalysis Systems and Ligand Effects in ROMP

The choice of catalyst and its associated ligands is paramount in controlling the ROMP of this compound. While Grubbs' first-generation catalyst (G1) in combination with PPh₃ is effective for living polymerization, other ruthenium-based catalysts, including the second (G2) and third (G3) generation Grubbs catalysts, have also been employed. nih.govacs.org

The ligands on the ruthenium center, particularly the N-heterocyclic carbene (NHC) ligands in G2 and G3 catalysts, have a significant impact on the catalyst's activity and selectivity. The steric and electronic properties of the NHC ligands can be tuned to control the polymerization. For instance, unsymmetrical NHC ligands have been used to promote alternating ROMP of cis-cyclooctene with other monomers like norbornene. mdpi.com In the context of photoinduced ROMP of cis-cyclooctene, the electronic properties of the NHC ligand, specifically the presence of highly conjugated substituents, were found to be crucial for the catalytic activity. uliege.be

The addition of excess organic ligands, such as 3-bromopyridine, to G3 catalyst systems has been explored as a strategy to suppress side reactions in the ROMP of 8-membered rings, including TCO. digitellinc.com These ligands compete with the monomer for coordination to the active catalyst site, favoring chain propagation over undesirable cross-metathesis reactions. digitellinc.com

Polymer Microstructure and Regioregularity Control

A significant advantage of using substituted TCO monomers in ROMP is the ability to precisely control the microstructure of the resulting polymer, including its stereoregularity and regioregularity. The polymerization of 3-substituted cis-cyclooctenes using G2 and G3 catalysts has been shown to produce polymers with high trans-vinylene content and a high degree of head-to-tail (HT) regioregularity. acs.orgacs.org This selectivity is attributed to the steric influence of the substituent at the 3-position, which directs the incoming monomer to adopt a specific orientation relative to the propagating catalyst center. researchgate.net

In contrast, the ROMP of 3-butyl-trans-cyclooctene did not yield a regioregular polymer, as the butyl group could orient itself in a way that allows for both head-to-tail and head-to-head/tail-to-tail additions. nih.gov However, the ROMP of 1-butyl-trans-cyclooctene using G3 catalyst resulted in a regioregular polymer. nih.gov This demonstrates that the position of the substituent on the TCO ring is a critical factor in controlling the polymer's microstructure.

The ability to control the microstructure of poly(this compound) derivatives has significant implications for the properties of the resulting materials. For example, the hydrogenation of highly regio- and stereoregular poly(3-substituted cyclooctenes) yields precisely defined linear low-density polyethylene (B3416737) (LLDPE) model polymers. acs.org The table below summarizes the effect of monomer structure and catalyst choice on the microstructure of polymers derived from cyclooctene (B146475) monomers.

| Monomer | Catalyst System | Polymer Microstructure | Reference |

| This compound (tCO) | G1 / excess PPh₃ | Narrowly dispersed, living polymerization | nih.gov |

| 3-Butyl-trans-cyclooctene | G1 / excess PPh₃ | Not regioregular | nih.gov |

| 1-Butyl-trans-cyclooctene | G3 | Regioregular | nih.gov |

| 3-Substituted cis-cyclooctenes | G2 | High trans-stereoregularity, high head-to-tail regioregularity | acs.org |

| 5-Substituted cis-cyclooctenes | G2 | Neither regio- nor stereoselective | researchgate.net |

This table highlights key findings on the control of polymer microstructure. For detailed experimental conditions and characterization data, please refer to the cited literature.

Synthesis of Polyalkenamers and Functionalized Polyethylene Precursors

The high ring strain of this compound (tCO) makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful method for producing polyalkenamers. These polymers can subsequently be hydrogenated to yield linear, functionalized polyethylene precursors with well-defined microstructures. nih.govnih.gov

The living ROMP of tCO has been successfully achieved using a first-generation Grubbs catalyst (G1) in the presence of an additive, triphenylphosphine (PPh₃), and using tetrahydrofuran (THF) as the solvent. nih.govacs.org The addition of PPh₃ is crucial as it suppresses secondary metathesis reactions, such as back-biting and cross-metathesis, which would otherwise lead to polymers with broad molecular weight distributions. nih.govresearchgate.net This controlled polymerization process yields narrowly dispersed polycyclooctene (PCO) with a polydispersity index (PDI) often below 1.1. nih.gov The significant ring strain of tCO (16.7 kcal/mol) compared to its cis-isomer (7.4 kcal/mol) provides the thermodynamic driving force for rapid and efficient polymerization, even with less active catalysts like G1. nih.gov

This methodology is not limited to the parent tCO. Protected, hydroxy-functionalized tCO can be polymerized using the same living ROMP conditions to afford narrowly dispersed, hydroxylated PCO. nih.govcaltech.edu Furthermore, the living nature of the polymerization allows for the synthesis of well-defined block copolymers. For instance, block copolymers containing polynorbornene and PCO segments, or blocks of differentially functionalized PCO, have been synthesized. nih.govcaltech.edu

Subsequent hydrogenation of the unsaturated polyalkenamer backbone is a key step in producing valuable polyethylene precursors. The PCO obtained from ROMP can be hydrogenated to form linear, high-density polyethylene with a narrow molecular weight distribution and a melting temperature of around 139 °C. nih.govacs.org Similarly, hydrogenating functionalized PCO or block copolymers leads to precisely structured, functionalized polyethylene or polyethylene-containing block copolymers. nih.govcaltech.edu For example, the ROMP of 1-butyl-trans-cyclooctene, followed by hydrogenation using p-toluenesulfonylhydrazide, yields nearly perfect regioregular short-chain branched polyethylene. nih.gov

| Monomer | Catalyst/Additive | Solvent | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|---|

| trans-Cyclooctene (tCO) | Grubbs G1 / PPh₃ | THF | Narrowly dispersed Polycyclooctene (PCO) | Living polymerization achieved by suppressing secondary metathesis. | nih.govacs.org |

| Hydroxy-functionalized tCO | Grubbs G1 / PPh₃ | THF | Narrowly dispersed, hydroxylated PCO | Demonstrates tolerance for functional groups in living ROMP. | nih.gov |

| tCO and Norbornene | Grubbs G1 / PPh₃ | THF | Polynorbornene-block-polycyclooctene | Synthesis of well-defined block copolymers is possible. | nih.govcaltech.edu |

| 1-Butyl-trans-cyclooctene | Grubbs G1 / PPh₃ | Not specified | Regioregular poly(1-butyl-trans-cyclooctene) | Produces precursors for high-precision short-chain branched polyethylene after hydrogenation. | nih.gov |

Other Reactivity Pathways

While ordinary trans-cyclooctenes react sluggishly with sulfenic acids (R-SOH), specifically designed derivatives such as trans-cycloocten-5-ol can undergo a rapid and selective reaction through a transannular thioetherification mechanism. nih.govacs.orgnih.gov This reactivity has been harnessed to develop sulfenic acid modifying trans-cycloocten-5-ol (SAM-TCO) probes for detecting these transient and electrophilic species in biological systems. nih.govresearchgate.net

The proposed mechanism begins with the strained alkene of the SAM-TCO probe attacking the electrophilic sulfur of the sulfenic acid. nih.gov This initial step is facilitated by the high ring strain of the this compound core, which makes it adept at forming a reactive thiiranium ion intermediate. nih.gov The key feature of the SAM-TCO probe is the strategically positioned hydroxyl group, which acts as an internal nucleophile. nih.gov This hydroxyl group then rapidly attacks the thiiranium ion in an intramolecular fashion, leading to a stable bicyclic thioether adduct. nih.govudel.edu This two-step process, termed transannular thioetherification, renders the capture of the sulfenic acid irreversible. nih.gov

Control experiments have confirmed that both the strained trans-alkene and the participating hydroxyl group are necessary for this efficient capture. nih.govudel.edu This distinct mechanism allows SAM-TCO probes to form stable adducts with sulfenic acid forms of peptides and proteins, and analogously with selenenic acids. nih.govacs.orgnih.gov The reaction rate for a trans-cyclooctenol derivative with a model sulfenic acid was determined to be 4.3 M⁻¹·s⁻¹, significantly faster than the reaction with standard this compound, which is approximately 0.01 M⁻¹ s⁻¹. biorxiv.orgacs.org This specialized reactivity provides a unique tool for the chemoproteomic identification and quantification of cellular sulfenic acids. nih.govacs.org

This compound participates in addition reactions with oxadiazinones, which are analogs of the widely used tetrazines in bioorthogonal chemistry. researchgate.netresearchgate.net These ligations are sensitive to the electronic character of the substituents on the oxadiazinone ring. researchgate.netresearchgate.net

Quantitative studies of these reactions have revealed that they can achieve bimolecular rate constants up to 9.5 L mol⁻¹ s⁻¹. researchgate.net This reactivity demonstrates the untapped potential of oxadiazinones as reaction partners for strained alkenes like this compound in bioorthogonal applications. researchgate.netresearchgate.net The reaction mechanism is analogous to other strain-promoted cycloadditions, where the high ring strain of this compound lowers the activation energy for the cycloaddition. Further research has also explored photoinduced 1,3-dipolar cycloadditions involving trans-cyclooctenone, an oxidized derivative of this compound.

This compound readily forms stable π-olefin complexes with a variety of transition metals, most notably with copper(I) and silver(I). researchgate.netwikipedia.org This property is fundamental to its purification and handling. The synthesis of pure this compound often involves its selective trapping from a mixture of cis and trans isomers using silver nitrate (B79036) (AgNO₃), with which it forms a stable, water-soluble complex. wikipedia.orgnih.gov The trans-isomer can later be liberated from the complex. nih.gov The shelf-life of highly reactive trans-cyclooctenes can be significantly extended by storing them as these stable Ag(I) complexes. nih.govresearchgate.net

X-ray crystallography studies have provided detailed structural information on these complexes. In both the copper(I) chloride (CuClC₈H₁₄) and silver nitrate (AgNO₃C₈H₁₄) complexes, the this compound ring adopts a twist chair-chair (TCC) conformation. researchgate.net The torsion angles around the double bond are approximately -134.2° for the Cu(I) complex and -137.0° for the Ag(I) complex. researchgate.net A slight lengthening of the metal-complexed double bond is observed, which is attributed to enhanced π-donation from the strained trans-olefin to the metal center. researchgate.net The coordination environment at the silver atom in the 5-hydroxy-trans-cyclooctene complex is a distorted tetrahedron. rsc.orgsemanticscholar.org

Advanced Analytical Methodologies for Trans Cyclooctene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of trans-cyclooctene and its derivatives. It provides detailed information about molecular structure, conformation, and reaction kinetics.

Structural Elucidation: Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized TCO derivatives. The olefinic protons of the trans-double bond give characteristic signals in the ¹H NMR spectrum, typically appearing in the range of 5.3 to 5.8 ppm. nih.govacs.org The exact chemical shift and multiplicity of these and adjacent protons provide insight into the specific substitution pattern and conformation of the cyclooctene (B146475) ring. For instance, in a TCO-functionalized polysarcosine polymer, the olefinic protons were observed as a multiplet between 5.36 and 5.64 ppm. rsc.org Similarly, the degree of TCO functionalization on polymeric scaffolds can be quantified by comparing the integration of the characteristic alkene proton signals against stable initiator proton signals in the ¹H NMR spectrum. nih.govacs.org ¹³C NMR is also highly informative; in a C₂-symmetric TCO-diol, the rigid "crown" conformation resulted in a simplified spectrum with only four carbon signals, confirming the molecule's symmetry. acs.org

Kinetic Monitoring: NMR is a powerful technique for monitoring reaction kinetics in real-time. It has been employed to study the thermal stability of this compound by monitoring its isomerization to the more stable cis-isomer. In one study, the isomerization was followed by recording ¹H NMR spectra over time at elevated temperatures, with the percentage of isomerization calculated from the peak area of the signal at δ 5.55. Furthermore, NMR can be used to determine the relative rates of reaction, such as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. nih.gov In competition experiments, the ratio of products formed from the reaction of a tetrazine with different TCO derivatives can be determined by analyzing the ¹H NMR spectrum of the product mixture, providing a direct measure of their relative reactivities. nih.gov

| Derivative | Nucleus | Solvent | Characteristic Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| TCO-functionalized Polypept(o)ide | ¹H | DMSO-d₆ | 5.64–5.36 (m, 2H, –CH=CH–) | rsc.org |

| TCO-functionalized PeptoBrush | ¹H | D₂O or DMSO-d₆ | 5.4–5.8 (alkene protons) | nih.govacs.org |

| Bone-Seeking TCO-Bisphosphonate | ¹H | D₂O | 5.44 (m, 1H), 5.31 (m, 1H) | nih.gov |

| Bone-Seeking TCO-Bisphosphonate | ¹³C | D₂O | 135.7, 133.4 | nih.govscispace.com |

| C₂-Symmetric TCO-diol | ¹³C | - | Four signals observed, indicating symmetry | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the kinetics of reactions involving chromophoric species. ijnrd.org In the context of this compound research, it is particularly valuable for studying the extremely fast kinetics of the IEDDA reaction with tetrazine partners. Tetrazines possess a characteristic visible absorption band, which disappears upon reaction with TCO. By monitoring the decay of this absorbance over time, reaction rates can be precisely determined. rsc.orgnih.gov

Stopped-flow spectrophotometry, a rapid mixing technique coupled with UV-Vis detection, is frequently used to measure second-order rate constants for these fast reactions. rsc.orgresearchgate.net For example, the kinetics of TCO-functionalized polymers reacting with tetrazines have been evaluated by following the decrease in tetrazine absorbance at wavelengths such as 520 nm or 535 nm. rsc.orgchemrxiv.orgamazonaws.com The data can be used to determine pseudo-first-order rate constants under conditions of excess TCO, which are then converted to second-order rate constants. rsc.org This method has been used to compare the reactivity of various TCO derivatives and to understand how the molecular environment, such as incorporation into a polymer, affects reaction speed. nih.gov For instance, rate constants for the reaction between a TCO-triphosphate derivative and different tetrazines were determined by monitoring absorbance changes at 327 nm and 391 nm, respectively.

| Reaction System | Monitored Species | Wavelength (nm) | Kinetic Parameter Determined | Reference |

|---|---|---|---|---|

| TCO-TTP + Tz-pym | Tz-pym | 327 | Second-order rate constant (1087 M⁻¹s⁻¹) | |

| TCO-TTP + Tz-ph | Tz-ph | 391 | Second-order rate constant (27 M⁻¹s⁻¹) | |

| TCO-functionalized polymers + Tetrazine | Tetrazine | 535 | Second-order rate constants | rsc.org |

| TCO + Tetrazine carbamate (B1207046) linkers | Tetrazine | 520 | Tetrazine stability half-life | chemrxiv.orgamazonaws.com |

| TCO-PeptoBrush + 3,6-dimethyltetrazine | 3,6-dimethyltetrazine | - | Number of accessible TCO units | nih.gov |

Chromatographic Techniques for Purification and Analysis (e.g., Gas Chromatography for conversion)

Chromatographic methods are essential for both the purification of this compound compounds and the quantitative analysis of reaction mixtures.

Purification: Column chromatography using silica (B1680970) gel is a standard method for purifying TCO derivatives from reaction byproducts and starting materials. For polymeric materials or more sensitive compounds, other techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is widely used for the purification and analysis of TCO-modified biomolecules and other polar derivatives. Gel permeation chromatography (GPC) is the method of choice for characterizing the molecular weight and dispersity of TCO-functionalized polymers. rsc.org

Analysis and Conversion Monitoring: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID), is a robust technique for monitoring the progress of reactions involving volatile TCO derivatives. researchgate.net It is particularly useful for determining reaction conversion by quantifying the consumption of a starting material or the formation of a product over time, often through the use of an internal standard like dodecane. google.com For example, GC has been used to monitor the photoisomerization of cis-cyclooctene to this compound, allowing for the calculation of reaction half-times. researchgate.net HPLC is also used analytically to monitor reactions, such as the thermal isomerization of TCO, where the formation of the cis-isomer can be quantified.

Mass Spectrometry for Molecular Characterization of Derivatives and Adducts

Mass Spectrometry (MS) is a critical tool for the unambiguous confirmation of molecular identity by providing precise mass-to-charge ratio (m/z) information. It is used extensively to characterize TCO derivatives and the products of their bioorthogonal reactions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and confirming that the correct product has been synthesized. nih.gov For larger molecules like modified peptides and proteins, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the techniques of choice. rsc.orgnih.gov ESI-MS has been used to confirm the successful ligation of a TCO-modified peptide with a tetrazine, with the reaction going to completion as evidenced by the disappearance of the starting material's mass peak and the appearance of the product's peak. nih.gov MALDI-TOF MS has been used to analyze TCO-functionalized DNA and its subsequent ligation products, as well as to verify the integrity of polymer-TCO conjugates. rsc.orgnih.gov Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, and it has been used to determine the precise number of TCO units conjugated to an antibody and to monitor complex click-to-release reactions. amazonaws.comnih.gov

| Technique | Application | Example | Reference |

|---|---|---|---|

| HRMS (ESI) | Structural confirmation of small molecules | Confirming mass of synthesized TCO-TTP ([M+H]⁺) | |

| MALDI-TOF MS | Analysis of modified polymers and DNA | Confirming end group integrity of TCO-polymers | rsc.org |

| MALDI-MS | Analysis of modified biomolecules | Identifying TCO-DNA and its ligation product | nih.gov |

| LC-MS | Quantification of conjugation | Determining TCO-to-antibody ratios | nih.gov |

| ESI-MS | Confirmation of bioorthogonal ligation | Observing ligation product of a TCO-peptide | nih.gov |

| Q-TOF MS | Confirmation of in-vivo labeling | Confirming mass of a GFP labeled with TCO | nih.gov |

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

The trans C=C double bond in an eight-membered ring renders this compound a chiral molecule, existing as a pair of non-superimposable enantiomers. Advanced spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are vital for studying its unique three-dimensional structure and absolute configuration.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. The resulting CD spectrum is highly sensitive to the molecule's conformation. Experimental CD spectra of this compound have been successfully correlated with theoretical spectra generated from ab initio calculations, providing deep insight into its electronic structure and chiroptical properties. researchgate.netresearchgate.net Such studies have been crucial in confirming the conformation and absolute configuration of (-)-trans-cyclooctene. acs.org In addition to electronic CD, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is another powerful technique for probing the stereochemistry of chiral molecules like TCO and its derivatives. researchgate.netacs.org While often applied to larger systems like proteins, CD spectroscopy is also used in the context of TCO bioconjugation to assess whether the modification or subsequent ligation reaction perturbs the secondary or tertiary structure of a target protein. rsc.org

Applications of Trans Cyclooctene in Chemical Research and Bioorthogonal Strategies

Bioorthogonal Bioconjugation and Chemoselective Labeling

The high reactivity and specificity of the TCO-tetrazine ligation make it an ideal tool for the precise modification of biomolecules within complex biological systems. biosyn.com This "click chemistry" approach allows for the attachment of various functional moieties, such as imaging agents or therapeutic compounds, to specific biological targets. synvenio.com

Site-Specific Protein and Peptide Modifications

The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for the development of new therapeutics. The TCO-tetrazine ligation has emerged as a powerful method for achieving this with high precision. mpg.dersc.org

One strategy involves the enzymatic installation of a TCO handle onto a protein or peptide. For instance, protein farnesyltransferase (PFTase) can be used to attach a TCO-containing geranyl diphosphate (B83284) analog to proteins with a specific C-terminal amino acid sequence (CAAX). nih.govnih.gov This allows for subsequent modification with a tetrazine-functionalized molecule. nih.govnih.gov This method has been shown to be efficient and does not require a potentially toxic copper catalyst, making it suitable for applications in living cells. nih.govnih.gov

Another approach involves the site-selective modification of disulfide bonds in proteins. A tetrazine-based reagent can be used to rebridge a disulfide bond, thereby installing a tetrazine group that can then react with a TCO-modified molecule. rsc.orgrsc.org This has been successfully applied to proteins like the hormone somatostatin (B550006) and antibody fragments (Fab), allowing for the creation of well-defined bioconjugates. rsc.orgrsc.org

The genetic encoding of unnatural amino acids containing TCO or tetrazine moieties also enables precise protein labeling. mpg.demdpi.com This allows for the site-specific incorporation of the reactive handle directly into the protein backbone during synthesis, providing a powerful tool for in vivo studies. mpg.demdpi.com

The rapid kinetics of the TCO-tetrazine ligation are a significant advantage for protein modification, with second-order rate constants reaching up to 106 M-1s-1. rsc.orgnih.gov This allows for efficient conjugation even at low concentrations of reactants, which is often a requirement for biological experiments. nih.govnih.gov For example, the ligation of a TCO-modified T4 Lysozyme to a bis-tetrazine polymer resulted in a 38% yield of the protein homodimer in just one hour. nih.govacs.org

| Protein/Peptide Target | Modification Strategy | Functional Moiety Attached via TCO-Tetrazine Ligation | Key Finding | Reference(s) |

| eGFP-CVIA | Enzymatic modification with TCO-geranyl diphosphate using PFTase | Fluorescent tetrazines | Successful site-specific labeling of a protein with a TCO handle for subsequent bioorthogonal reaction. | nih.govnih.gov |